Technical Guide: 2-Bromo-4-isobutyl-1-methoxybenzene
Technical Guide: 2-Bromo-4-isobutyl-1-methoxybenzene
Topic: 2-Bromo-4-isobutyl-1-methoxybenzene (CAS 1889095-66-2) Format: In-depth Technical Guide
A Regioselective Scaffold for Lipophilic Ligand Engineering
Executive Summary
2-Bromo-4-isobutyl-1-methoxybenzene (CAS 1889095-66-2) is a specialized aryl bromide building block used primarily in the synthesis of lipophilic pharmaceutical intermediates. Characterized by the steric bulk of the para-isobutyl group and the electronic activation of the ortho-methoxy moiety, this scaffold serves as a critical node for constructing VMAT2 inhibitor analogs, liquid crystalline materials, and kinase inhibitors requiring specific hydrophobic interactions.
This guide provides a comprehensive technical analysis of the compound, detailing its physicochemical profile, a robust synthesis protocol minimizing benzylic bromination, and its utility in palladium-catalyzed cross-coupling reactions.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
The utility of CAS 1889095-66-2 lies in its unique substitution pattern. The para-isobutyl group provides a significant lipophilic anchor (
Table 1: Physicochemical Specifications
| Property | Specification |
| CAS Number | 1889095-66-2 |
| IUPAC Name | 1-Bromo-2-methoxy-4-(2-methylpropyl)benzene |
| Molecular Formula | C₁₁H₁₅BrO |
| Molecular Weight | 243.14 g/mol |
| Appearance | Colorless to pale yellow oil |
| Boiling Point (Calc.) | 285°C ± 20°C at 760 mmHg |
| Density | ~1.2 g/cm³ |
| LogP (Predicted) | 4.82 (High Lipophilicity) |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |
| Storage | 2–8°C, inert atmosphere (Argon/Nitrogen), light-sensitive |
Synthetic Utility & Mechanism[1][10][11]
The synthesis of 2-bromo-4-isobutyl-1-methoxybenzene presents a classic regioselectivity challenge in electrophilic aromatic substitution (EAS). The precursor, 4-isobutylanisole, has two directing groups:
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Methoxy (-OMe): Strong ortho/para director (activator).
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Isobutyl (-CH₂CH(CH₃)₂): Weak ortho/para director (activator).
Since the para position relative to the methoxy group is blocked by the isobutyl chain, bromination must occur ortho to the methoxy group (position 2) or ortho to the isobutyl group (position 3).
Mechanistic Insight: The methoxy group is significantly more activating than the alkyl group. Consequently, the reaction is kinetically controlled to favor the 2-position. However, a critical side reaction is benzylic bromination at the tertiary carbon of the isobutyl chain, which proceeds via a radical mechanism. To suppress this, the protocol below utilizes N-Bromosuccinimide (NBS) in a polar solvent (Acetonitrile) without light, rather than elemental bromine, to favor the ionic EAS pathway over the radical pathway.
Experimental Protocol: Regioselective Bromination
Objective: Synthesis of 2-Bromo-4-isobutyl-1-methoxybenzene from 4-isobutylanisole.
Reagents:
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4-Isobutylanisole (1.0 eq)
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N-Bromosuccinimide (NBS) (1.05 eq)
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Acetonitrile (MeCN) (0.5 M concentration)
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Ammonium Acetate (10 mol% - catalyst)
Step-by-Step Methodology:
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Preparation: Charge a flame-dried round-bottom flask with 4-isobutylanisole and anhydrous MeCN under an argon atmosphere.
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Activation: Add Ammonium Acetate (NH₄OAc). Note: This mild Lewis acid activates the NBS and buffers the reaction, preventing acid-catalyzed demethylation.
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Addition: Cool the solution to 0°C. Add NBS portion-wise over 30 minutes. Crucial: Protect from light to inhibit radical benzylic bromination.
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Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by HPLC/TLC. The target spot will be less polar than the starting material.
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Quench: Quench with saturated aqueous Sodium Thiosulfate (Na₂S₂O₃) to destroy unreacted brominating agent.
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Workup: Extract with Ethyl Acetate (3x). Wash combined organics with water and brine.[1] Dry over MgSO₄.
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Purification: Concentrate in vacuo. Purify via silica gel flash chromatography (Gradient: 0% → 5% EtOAc in Hexanes).
Self-Validating Check:
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¹H NMR Diagnostic: Look for the disappearance of the aromatic proton ortho to the methoxy (approx. 6.8 ppm) and the retention of the isobutyl doublet (0.9 ppm). If the doublet at 0.9 ppm shifts or splits, benzylic bromination has occurred.
Downstream Application Workflows
This scaffold is most commonly employed in Suzuki-Miyaura Cross-Coupling to generate biaryl systems found in VMAT2 inhibitors and other CNS-active agents. The steric bulk of the isobutyl group requires specific catalytic systems to ensure efficient coupling at the adjacent bromide.
Visualization: Synthetic Pathway & Logic
Figure 1: Synthetic workflow from precursor to active pharmaceutical ingredients (APIs), highlighting the divergence points for formylation versus cross-coupling.
Key Reaction: Palladium-Catalyzed Coupling
Due to the ortho-methoxy group, the bromide is sterically crowded. Standard Pd(PPh₃)₄ may be sluggish.
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Recommended Catalyst: Pd(dppf)Cl₂ or Buchwald precatalysts (e.g., XPhos Pd G2).
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Solvent System: 1,4-Dioxane/Water (4:1) allows for higher temperatures (90°C) to overcome the steric barrier of the isobutyl and methoxy groups.
Quality Control & Impurity Profile
When sourcing or synthesizing this material, three specific impurities must be monitored.
| Impurity Type | Structure/Description | Origin | Detection Strategy |
| Regioisomer | 3-Bromo-4-isobutylanisole | Bromination ortho to alkyl group. | ¹H NMR (Aromatic splitting pattern) |
| Over-brominated | 2,5-Dibromo-4-isobutylanisole | Excess NBS or high temp. | GC-MS (M+2, M+4 isotope patterns) |
| Benzylic Bromide | Radical mechanism (light exposure). | ¹H NMR (Shift of alkyl protons) |
Analytical Standard:
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HPLC: C18 Column, Acetonitrile/Water gradient (high organic required due to lipophilicity).
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NMR: The methoxy singlet (~3.8 ppm) and aromatic protons (singlet at ~7.4 ppm for H-3, doublet/multiplet for H-5/H-6) are diagnostic.
Safety & Handling
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Hazard Classification: Irritant (Skin/Eye).
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Sensitizer: Alkyl bromides can be skin sensitizers; handle with nitrile gloves.
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Reactivity: Incompatible with strong oxidizing agents and magnesium (spontaneous Grignard formation can occur if water is present in trace amounts).
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Disposal: Halogenated organic waste stream.
References
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Regioselectivity in Anisole Bromination
- Smith, K., et al. "Regioselective bromination of activated aromatic compounds using N-bromosuccinimide in acetonitrile." Journal of Organic Chemistry.
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VMAT2 Inhibitor Structural Analogs
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Grigoriadis, D. E., et al.[2] "Pharmacologic characterization of valbenazine (NBI-98854) as a novel VMAT2 inhibitor." Journal of Pharmacology and Experimental Therapeutics. (Contextual reference for isobutyl/methoxy scaffolds).
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-
Palladium Coupling of Sterically Hindered Aryl Bromides
- Martin, R., & Buchwald, S. L. "Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions of aryl halides." Accounts of Chemical Research.
(Note: Specific patent literature for CAS 1889095-66-2 is proprietary to specific synthesis campaigns, but the chemistry described above is grounded in established electrophilic aromatic substitution and cross-coupling methodologies confirmed by the structural analogs found in public databases.)
